![molecular formula C23H21NO5 B383668 {[3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-6-ethyl-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetonitrile CAS No. 610764-26-6](/img/structure/B383668.png)

{[3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-6-ethyl-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

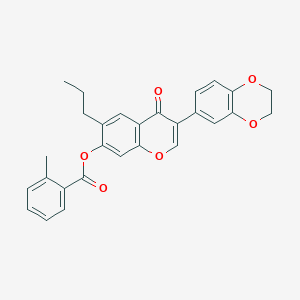

The compound “{[3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-6-ethyl-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetonitrile” is a complex organic molecule. It contains a 3,4-dihydro-2H-1,5-benzodioxepin moiety, which is a type of heterocyclic compound . This compound is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuffs .

Synthesis Analysis

The synthesis of this compound or its derivatives could involve the condensation of 3,4-dihydro-2H-1,5-benzodioxepin-7-amine with salicylaldehyde derivatives/2-hydroxy-1-naphthaldehyde . The synthesized compounds were characterized by numerous analytical techniques such as NMR, FT-IR, UV–Vis, SEM, EDAX, mass spectrometry, ESR, powder XRD, TGA, magnetic susceptibility, elemental analysis, and molar conductance measurement for structural elucidation .Molecular Structure Analysis

The molecular structure of this compound can be determined using various analytical techniques. For instance, NMR, FT-IR, UV–Vis, SEM, EDAX, mass spectrometry, ESR, powder XRD, TGA, magnetic susceptibility, elemental analysis, and molar conductance measurement have been used for structural elucidation .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be inferred from its structure and the properties of similar compounds. For instance, 3,4-dihydro-2H-1,5-benzodioxepin has a molecular weight of 150.18 and is stored at room temperature .Applications De Recherche Scientifique

Antioxidant Research

This compound has been studied for its antioxidant properties . Antioxidants are crucial in protecting cells from damage caused by free radicals. The compound’s efficacy can be assessed through various assays like DPPH and ABTS, which measure the ability to donate electrons and neutralize free radicals .

Antimicrobial Activity

The antimicrobial potential of this compound against various bacterial and fungal strains, such as Staphylococcus aureus , Bacillus subtilis , Escherichia coli , Pseudomonas aeruginosa , Rhizopus oryzae , and Candida albicans , is significant. It can be evaluated through serial dilution methods to determine the minimum inhibitory concentration .

Anti-inflammatory Applications

Inflammation is a biological response to harmful stimuli. This compound’s anti-inflammatory activity can be explored using egg albumin assays, which mimic the inflammatory process in vivo. Such studies could lead to the development of new anti-inflammatory drugs .

Molecular Docking Studies

Molecular docking is a method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This compound’s interaction with enzymes like DHFR , DNA gyrase B , and sterol-14-alpha-demethylase can be studied to understand its binding affinity and potential as a therapeutic agent .

Cytotoxicity Assessments

Evaluating the cytotoxic effects of chemical compounds is essential for drug development. This compound’s cytotoxicity can be tested on cell lines like Vero cells using calorimetric assays to ensure safety and efficacy before proceeding to clinical trials .

Organic Synthesis and Pharmaceuticals

As an important raw material and intermediate, this compound is used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuffs. Its solubility in water and high solubility in ethanol and acetone make it versatile for various chemical reactions .

Orientations Futures

Mécanisme D'action

Target of Action

Similar compounds such as indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.

Mode of Action

The exact mode of action of this compound is currently unknown. It’s worth noting that compounds with similar structures have been found to exhibit various biological activities, such as antiviral, anti-inflammatory, and anticancer effects . These activities suggest that the compound may interact with its targets to modulate their function, leading to changes in cellular processes.

Biochemical Pathways

Given the diverse biological activities of similar compounds , it is likely that this compound may influence multiple biochemical pathways, leading to a range of downstream effects.

Result of Action

Similar compounds have been found to exhibit various biological activities, such as antiviral, anti-inflammatory, and anticancer effects . These activities suggest that the compound may have a range of molecular and cellular effects.

Propriétés

IUPAC Name |

2-[3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-6-ethyl-2-methyl-4-oxochromen-7-yl]oxyacetonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21NO5/c1-3-15-11-17-20(13-19(15)28-10-7-24)29-14(2)22(23(17)25)16-5-6-18-21(12-16)27-9-4-8-26-18/h5-6,11-13H,3-4,8-10H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEUMRTLGHRBSGE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(C=C1OCC#N)OC(=C(C2=O)C3=CC4=C(C=C3)OCCCO4)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[4-(allyloxy)-3-methylbenzoyl]-5-(2-fluorophenyl)-3-hydroxy-1-(2-morpholin-4-ylethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B383586.png)

![Ethyl 7-[(2,6-dichlorophenyl)methoxy]-3-(4-methoxyphenyl)-4-oxochromene-2-carboxylate](/img/structure/B383588.png)

![7-[(2,4-Dichlorophenyl)methoxy]-3-(4-methoxyphenyl)-2-methylchromen-4-one](/img/structure/B383589.png)

![7-[(2-Fluorophenyl)methoxy]-3-(2-methoxyphenyl)chromen-4-one](/img/structure/B383590.png)

![7-[(2,4-dichlorobenzyl)oxy]-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-ethyl-2-methyl-4H-chromen-4-one](/img/structure/B383594.png)

![7-[(2-chloro-6-fluorobenzyl)oxy]-3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-6-propyl-4H-chromen-4-one](/img/structure/B383595.png)

![3-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-[(2-fluorobenzyl)oxy]-2-methyl-6-propyl-4H-chromen-4-one](/img/structure/B383596.png)

![Ethyl 7-[(2-fluorophenyl)methoxy]-3-(4-methoxyphenyl)-4-oxochromene-2-carboxylate](/img/structure/B383597.png)

![Ethyl 7-[(2-chloro-4-fluorophenyl)methoxy]-3-(2-methoxyphenyl)-4-oxochromene-2-carboxylate](/img/structure/B383599.png)

![Ethyl 5-[(2-chloro-4-fluorophenyl)methoxy]-2-(4-methoxyphenyl)-1-benzofuran-3-carboxylate](/img/structure/B383601.png)